Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate
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Overview
Description
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is a complex organic compound with the molecular formula C18H24N2O8 It is known for its unique structure, which includes an acetylamino group, an ethoxy group, and a nitrobenzyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the alkylation of diethyl malonate with 2-ethoxy-5-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced amine products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the additional functional groups.
Ethyl acetoacetate: Another ester with a similar backbone but different substituents.
Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different ester or amide functionalities.
Uniqueness
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an acetylamino group and a nitrobenzyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6335-23-5 |
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Molecular Formula |
C18H24N2O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-ethoxy-5-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24N2O8/c1-5-26-15-9-8-14(20(24)25)10-13(15)11-18(19-12(4)21,16(22)27-6-2)17(23)28-7-3/h8-10H,5-7,11H2,1-4H3,(H,19,21) |
InChI Key |
HZQMVDICLYLZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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